molecular formula C9H7Cl2N5S B2523042 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine CAS No. 1801693-86-6

3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine

Cat. No.: B2523042
CAS No.: 1801693-86-6
M. Wt: 288.15
InChI Key: XMLJLHMBVQJFFR-UHFFFAOYSA-N
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Description

3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine is a heterocyclic compound with the molecular formula C9H7Cl2N5S and a molecular weight of 288.16 g/mol This compound is characterized by the presence of both pyrazine and pyridine rings, which are connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine typically involves the reaction of 2-amino-3-chloropyridine-4-thiol with 6-chloropyrazin-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to maintain the stability of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloropyridine: A precursor in the synthesis of the target compound.

    6-Chloropyrazin-2-amine: Another precursor used in the synthesis.

    3-((2-Amino-3-chloropyridin-4-yl)thio)-pyrazine: A structurally similar compound lacking the chlorine atom on the pyrazine ring.

Uniqueness

3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine is unique due to the presence of both chlorine and sulfur atoms, which can significantly influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .

Properties

IUPAC Name

3-(2-amino-3-chloropyridin-4-yl)sulfanyl-6-chloropyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,12,14)(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJLHMBVQJFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1SC2=NC=C(N=C2N)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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